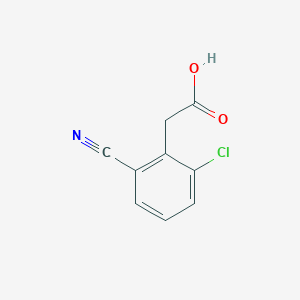

2-(2-Chloro-6-cyanophenyl)acetic acid

Übersicht

Beschreibung

2-(2-Chloro-6-cyanophenyl)acetic acid is an organic compound characterized by a chloro group and a cyano group attached to a phenyl ring, which is further connected to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-cyanophenyl)acetic acid typically involves the following steps:

Halogenation: The starting material, 2-cyanophenol, undergoes chlorination to introduce the chloro group at the 2-position, forming 2-chloro-6-cyanophenol.

Oxidation: The chloro-6-cyanophenol is then oxidized to form the corresponding carboxylic acid, resulting in this compound.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Chloro-6-cyanophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or Grignard reagents.

Major Products Formed:

Oxidation Products: Higher carboxylic acids or ketones.

Reduction Products: Amines or amides.

Substitution Products: Alkylated or arylated derivatives.

Wissenschaftliche Forschungsanwendungen

Overview

2-(2-Chloro-6-cyanophenyl)acetic acid is a compound with significant implications in various scientific research domains, particularly in medicinal chemistry and organic synthesis. Its unique structure allows for diverse applications, including its potential role as a pharmaceutical intermediate and in the development of novel therapeutic agents.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases and pain management. The compound's structural features allow it to interact with biological targets effectively.

Case Study:

A study exploring the anti-inflammatory properties of derivatives of this compound demonstrated promising results in reducing inflammation markers in vitro, indicating its potential utility in drug development for inflammatory disorders.

Organic Synthesis

The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules. Its functional groups enable various chemical reactions, such as nucleophilic substitutions and coupling reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to replace chlorine with other functional groups. |

| Coupling Reactions | Can be coupled with other aromatic compounds to form complex structures. |

| Esterification | Reacts with alcohols to form esters, useful in fragrance and flavor industries. |

Agricultural Chemistry

Research indicates that derivatives of this compound can exhibit herbicidal properties. This application is particularly relevant in developing agrochemicals aimed at improving crop yields by controlling unwanted vegetation.

Case Study:

Field studies have shown that certain formulations containing this compound effectively inhibit the growth of specific weed species without adversely affecting crop health, suggesting its potential as a selective herbicide.

Material Science

The compound's unique chemical properties allow it to be utilized in the synthesis of polymers and other materials with specialized characteristics. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Wirkmechanismus

The mechanism by which 2-(2-Chloro-6-cyanophenyl)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Vergleich Mit ähnlichen Verbindungen

2-(2-Chloro-6-cyanophenyl)acetic acid is similar to other compounds with chloro and cyano groups on a phenyl ring, such as 2-(2-Chloro-6-fluorophenyl)acetic acid and 2-(2-Chloro-6-methoxyphenyl)acetic acid. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Biologische Aktivität

2-(2-Chloro-6-cyanophenyl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a chloro group and a cyano group attached to a phenyl ring, which influences its reactivity and biological interactions. The molecular formula is C10H8ClN, and its systematic name reflects the presence of these functional groups.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory pathways. This includes cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins that mediate inflammation and pain.

- Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways that regulate cellular responses to injury or infection.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be explored further as a potential antimicrobial agent.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated significant reductions in paw edema when administered prior to inflammatory stimuli. The observed effects include:

- Inhibition of COX-1 and COX-2 : Studies report IC50 values indicating effective inhibition of these enzymes, essential for the inflammatory response.

- Reduction of Pro-inflammatory Cytokines : Treatment with this compound resulted in decreased levels of cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

- Case Study on In Vivo Efficacy : A study conducted on rat models showed that administration of this compound significantly reduced inflammation markers compared to control groups. The results indicated a dose-dependent response with optimal efficacy observed at doses of 10 mg/kg.

- Comparative Analysis with Other Anti-inflammatory Agents : In comparative studies with standard anti-inflammatory drugs like ibuprofen and diclofenac, this compound exhibited comparable efficacy but with potentially fewer side effects related to gastrointestinal irritation.

- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to the active sites of COX enzymes, providing insights into its mechanism of action at the molecular level.

Eigenschaften

IUPAC Name |

2-(2-chloro-6-cyanophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-8-3-1-2-6(5-11)7(8)4-9(12)13/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPHIYPSRLDDPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.